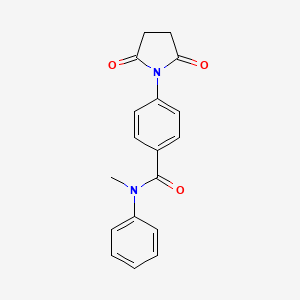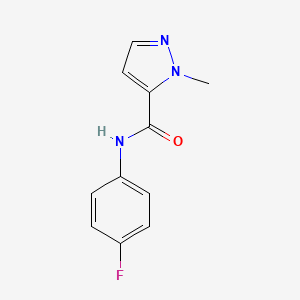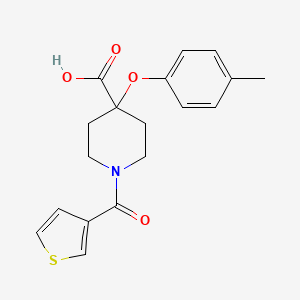![molecular formula C15H24N2O B5478092 1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea](/img/structure/B5478092.png)
1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a phenyl group substituted with a butan-2-yl group and a tert-butyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea typically involves the reaction of 4-(Butan-2-yl)aniline with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(Butan-2-yl)aniline+tert-butyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be optimized to enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted phenylureas.
Applications De Recherche Scientifique
1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-[4-(tert-Butyl)phenyl]-3-tert-butylurea
- 1-[4-(Butan-2-yl)phenyl]-3-methylurea
- 1-[4-(Butan-2-yl)phenyl]-3-ethylurea
Comparison: Compared to similar compounds, 1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea may exhibit unique properties due to the presence of both the butan-2-yl and tert-butyl groups. These structural features can influence its reactivity, stability, and potential applications. For example, the tert-butyl group may provide steric hindrance, affecting the compound’s interaction with other molecules.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-tert-butylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-6-11(2)12-7-9-13(10-8-12)16-14(18)17-15(3,4)5/h7-11H,6H2,1-5H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUZMQXMBBEUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(ethylamino)pyrimidine-5-carboxamide](/img/structure/B5478012.png)
![N-(sec-butyl)-2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetamide](/img/structure/B5478017.png)
![2-methyl-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5478022.png)

![[1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5478036.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5478042.png)
![4-(1,3-benzothiazol-6-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5478054.png)

![2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone](/img/structure/B5478065.png)
![N-(4-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B5478069.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5478078.png)


![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5478120.png)
